molecular formula C19H28N2O3S B5089227 N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide

N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B5089227
M. Wt: 364.5 g/mol
InChI Key: PACOAAWCUWOHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications in various medical conditions. This compound is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body.

Mechanism of Action

N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. These receptors are involved in a wide range of physiological processes, including pain sensation, inflammation, and immune function. N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide binds to these receptors and activates them, leading to a cascade of downstream effects that ultimately result in its therapeutic effects.
Biochemical and Physiological Effects:
N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects in preclinical studies. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and GABA, which are involved in pain sensation, mood regulation, and other physiological processes. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide has several advantages as a research tool, including its potency, selectivity, and well-characterized pharmacological profile. However, it also has some limitations, including its potential for off-target effects and the need for careful dosing and administration to avoid toxicity.

Future Directions

There are several potential future directions for research on N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide, including its potential use as a therapeutic agent in various medical conditions. Further studies are needed to fully elucidate its mechanism of action and potential side effects, as well as to explore its therapeutic potential in clinical trials. Additionally, there is a need for the development of more selective and potent CB1 and CB2 receptor agonists that can be used as research tools and potential therapeutic agents.

Synthesis Methods

N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide is synthesized through a multistep process that involves the reaction of cyclopentylmagnesium bromide with 2,5-dimethylbenzenesulfonyl chloride, followed by the addition of piperidine-4-carboxylic acid and subsequent purification steps.

Scientific Research Applications

N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide has been studied for its potential therapeutic applications in a wide range of medical conditions, including pain management, neurodegenerative disorders, and cancer. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies.

properties

IUPAC Name

N-cyclopentyl-1-(2,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-14-7-8-15(2)18(13-14)25(23,24)21-11-9-16(10-12-21)19(22)20-17-5-3-4-6-17/h7-8,13,16-17H,3-6,9-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACOAAWCUWOHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.